2-Methoxyquinoline-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxyquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOYLJRUEIVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582950 | |

| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886853-93-6 | |

| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyquinoline-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxyquinoline-3-boronic acid chemical properties

An In-Depth Technical Guide to 2-Methoxyquinoline-3-boronic Acid: Properties, Handling, and Application in Suzuki-Miyaura Coupling

Introduction

This compound, CAS 886853-93-6, is a heterocyclic organoboron compound of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its structure uniquely combines the privileged quinoline scaffold, a common motif in numerous pharmaceuticals, with the versatile boronic acid functional group. This boronic acid moiety serves as a critical handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The transformative power of this reaction, which earned its developers the 2010 Nobel Prize in Chemistry, allows for the efficient construction of complex biaryl and heteroaryl structures from readily available components.[3][4]

As a Senior Application Scientist, the purpose of this guide is to provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating. This document covers the compound's core physicochemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in Suzuki-Miyaura coupling, providing a reliable foundation for its use in the laboratory.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886853-93-6 | [1][2][5] |

| Molecular Formula | C₁₀H₁₀BNO₃ | [1][2][6] |

| Molecular Weight | 203.00 g/mol | [1][2][6] |

| Appearance | White to off-white solid/lyophilized powder | [5][6][7] |

| Purity | Typically ≥95% - 97% | [2][5][6] |

| Melting Point | 254 °C | [8] |

| Boiling Point | 414.2 °C (Predicted) | [1][8] |

| Density | 1.29 g/cm³ (Predicted) | [1][8] |

| pKa | 7.10 ± 0.30 (Predicted) | [7][8] |

Solubility and Stability Insights:

This compound is generally soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and sparingly soluble in water.[9] This solubility profile makes it well-suited for a variety of reaction conditions.

A critical consideration for boronic acids is their stability. The carbon-boron bond is susceptible to protodeboronation, particularly under strongly acidic or basic conditions, which can cleave the boronic acid group and render the reagent inactive for coupling.[9] Therefore, while a base is required for the Suzuki-Miyaura reaction, the choice and stoichiometry of the base are crucial for balancing the activation of the boronic acid with the preservation of the starting material.

Part 2: Safe Handling, Storage, and Disposal

Scientific integrity begins with safety. Proper handling and storage are paramount to ensure both the well-being of laboratory personnel and the chemical integrity of the reagent.

Storage: For optimal stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric moisture and oxygen.[7][8][10] Recommended storage temperatures are:

To maintain reagent integrity, it is crucial to avoid repeated freeze-thaw cycles.[5] Aliquoting the compound upon receipt into single-use vials is a highly recommended practice.

Safety and Personal Protective Equipment (PPE): This compound is classified as an irritant and presents several hazards.[1][7] Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[12]

-

PPE: Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety glasses or goggles.[13]

Disposal: Dispose of unused material and its container as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12][14]

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthesis for constructing complex molecular architectures.[4]

Mechanistic Overview: The catalytic cycle provides the rationale for the procedural steps. It generally proceeds via three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][15]

The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

Experimental Workflow Diagram: The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 886853-93-6 | Benchchem [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 886853-93-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-Methoxyquinolin-6-ylboronic acid (1191061-58-1) for sale [vulcanchem.com]

- 10. achmem.com [achmem.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chem.libretexts.org [chem.libretexts.org]

2-Methoxyquinoline-3-boronic acid structure and nomenclature

An In-Depth Technical Guide to 2-Methoxyquinoline-3-boronic acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in modern synthetic and medicinal chemistry. We will move beyond simple data recitation to provide field-proven insights into its structure, nomenclature, synthesis, and critical applications, with a focus on the causality behind experimental choices.

Core Identity: Structure and Nomenclature

This compound is an organoboron compound featuring a quinoline heterocyclic core. This structure is of significant interest to researchers, particularly in drug discovery, due to the established biological activities of the quinoline scaffold. The molecule's formal nomenclature and key identifiers are crucial for unambiguous communication in research and procurement.

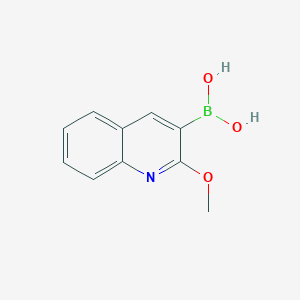

1.1. Chemical Structure

The molecule consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A methoxy group (-OCH₃) is substituted at the 2-position, and a boronic acid group [-B(OH)₂] is at the 3-position.

Caption: Chemical structure of this compound.

1.2. Nomenclature and Identifiers

Proper identification is paramount for regulatory compliance and reproducibility. The compound is known by several synonyms, which can be useful when searching chemical databases.

| Identifier | Value | Source(s) |

| IUPAC Name | (2-Methoxyquinolin-3-yl)boronic acid | [1][2] |

| CAS Number | 886853-93-6 | [3][4] |

| Molecular Formula | C₁₀H₁₀BNO₃ | [3][4][5] |

| Molecular Weight | 203.00 g/mol | [3][4][5] |

| Synonyms | 2-methoxy-3-quinolinylboronic acid, 3-Borono-2-methoxyquinoline | [1][2] |

| InChI Key | WLOYLJRUEIVOJC-UHFFFAOYSA-N | [1][6] |

Synthesis and Characterization

The synthesis of arylboronic acids is a well-established field, but the specific electronic nature of the quinoline ring requires careful selection of reaction conditions. A common and effective strategy involves the borylation of an appropriate halo-quinoline precursor.

2.1. Proposed Synthetic Workflow

A highly plausible and industrially scalable route begins with 2-chloroquinoline. This precursor is first converted to its methoxy derivative, followed by a palladium-catalyzed borylation reaction.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1 (Methoxylation): 2-Chloroquinoline is activated towards nucleophilic aromatic substitution by the ring nitrogen. Sodium methoxide is a strong, inexpensive nucleophile suitable for this transformation.

-

Step 2 (Miyaura Borylation): The subsequent C-H borylation is directed to the 3-position. However, a more controlled and common industrial approach is to use a halo-precursor at the 3-position. If starting from 2-methoxy-3-bromoquinoline, a palladium catalyst like Pd(dppf)Cl₂ is chosen for its efficiency in coupling aryl halides with bis(pinacolato)diboron (B₂pin₂). Potassium acetate (KOAc) is used as a mild base that is compatible with the boronic ester product.

-

Step 3 (Hydrolysis): The resulting pinacol ester is a stable, easily purified intermediate. It is readily hydrolyzed to the final boronic acid under mild acidic conditions during aqueous workup.

2.2. Characterization

Confirming the identity and purity of the final product is a non-negotiable step. Standard analytical techniques are employed:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Protons on the quinoline ring will appear in the aromatic region (typically 7-8.5 ppm), with the methoxy protons appearing as a sharp singlet around 4 ppm.

-

Mass Spectrometry (MS): Confirms the molecular weight. Expect to see a molecular ion peak corresponding to 203.07538 Da (monoisotopic mass).[6]

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹) from the boronic acid group, C-H aromatic stretching (~3050 cm⁻¹), and C-O stretching from the methoxy group (~1250 cm⁻¹).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[7][8] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[9]

3.1. Reaction Mechanism

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2. Self-Validating Experimental Protocol

This protocol for a small-scale Suzuki-Miyaura coupling is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

-

Aryl Halide (R¹-X, e.g., 4-bromotoluene) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, anhydrous) (2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water 4:1 mixture)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base. The use of an inert atmosphere (Nitrogen or Argon) is critical because the active Pd(0) catalyst is oxygen-sensitive.[4]

-

Solvent Degassing: Add the solvent mixture. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps.[10]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A key validation checkpoint is the consumption of the limiting reagent (typically the aryl halide). The appearance of a new, more nonpolar spot (the product) and the disappearance of the starting material indicates a successful reaction.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous wash removes the inorganic base and boron byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery

Boronic acids are not merely synthetic tools; they are increasingly recognized as important pharmacophores.[11][12] The boron atom can form reversible covalent bonds with diols, a feature exploited in designing enzyme inhibitors.[7]

-

Proteasome Inhibition: The dipeptide boronic acid Bortezomib (Velcade®) was the first proteasome inhibitor approved for treating multiple myeloma, validating boronic acids as a viable drug class.[11][12]

-

Quinoline Scaffold: The quinoline ring system is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, including antimalarials (chloroquine) and kinase inhibitors. Its planar structure allows for effective π–π stacking interactions with biological targets.[13]

-

Role of Methoxy Group: The methoxy group at the 2-position significantly influences the electronic properties of the quinoline ring. It is an electron-donating group, which can modulate the reactivity of the boronic acid and the binding affinity of the final molecule to its target.

Safety, Handling, and Storage

As a professional-grade laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant. It may cause skin, eye, and respiratory irritation.[14] Some safety data sheets indicate it may be harmful if swallowed.[15]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[4][16] Recommended storage temperature is typically 2-8 °C.[4][17] The compound is hygroscopic and sensitive to oxidation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 886853-93-6 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 886853-93-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. PubChemLite - this compound (C10H10BNO3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 886853-93-6 | Benchchem [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]

- 17. 886853-93-6|this compound|BLD Pharm [bldpharm.com]

Foreword: The Strategic Importance of Quinolinyboronic Acids in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of 2-Methoxyquinoline-3-boronic Acid

In the landscape of contemporary drug discovery and materials science, the quinoline scaffold remains a privileged structure, prized for its versatile biological activity and photophysical properties. The functionalization of this nucleus is a central theme in medicinal chemistry. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands paramount for its robustness in forging carbon-carbon bonds.[1][2] This reality places a premium on the availability of diverse, functionalized building blocks, particularly quinolinylboronic acids.

This compound is a highly valuable reagent, designed for the precise introduction of the 2-methoxyquinoline moiety at the C-3 position. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are often key pharmacophores.[3][4] This guide provides a detailed exploration of the principal and alternative synthetic pathways to this important intermediate, grounded in mechanistic understanding and practical, field-proven insights for the research scientist.

Primary Synthesis Pathway: Directed ortho-Metalation (DoM)

The most direct and widely employed strategy for the synthesis of this compound is a Directed ortho-Metalation (DoM) reaction, also known as lithiation-borylation.[5][6] This powerful technique leverages a directing group on an aromatic ring to guide deprotonation to a specific adjacent position, creating a stabilized organometallic intermediate that can then be trapped by an electrophile.

Causality and Mechanistic Underpinnings

In the case of 2-methoxyquinoline, the methoxy group at the C-2 position serves as an effective directing group. Its lone pair electrons can coordinate with the lithium cation of the strong base, pre-complexing it and lowering the activation energy for proton abstraction at the adjacent C-3 position. This results in the regioselective formation of a 3-lithio-2-methoxyquinoline intermediate.

The choice of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is critical.[7] A nucleophilic base like n-butyllithium could potentially add to the electron-deficient quinoline ring system, leading to undesired side products. LDA, being sterically hindered, functions almost exclusively as a base. The reaction is conducted under strictly anhydrous conditions and at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate and prevent its premature quenching or decomposition.[7][8]

The lithiated intermediate is then intercepted by an electrophilic boron source, typically triisopropyl borate. The nucleophilic carbon at C-3 attacks the electrophilic boron atom, forming a tetracoordinate boronate complex. Upon aqueous acidic workup, this complex is hydrolyzed to yield the final this compound.[8]

Detailed Experimental Protocol: Lithiation-Borylation

This protocol is a synthesized representation of established procedures.[7] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, ~14 mL per 1 g of starting material).

-

Reagent Preparation: In a separate flask, prepare a solution of 2-methoxyquinoline (1.0 eq) and triisopropyl borate (1.5 eq) in anhydrous THF.

-

Base Generation (In Situ): Cool the main reactor flask to -78 °C using a dry ice/acetone bath. To the THF, add diisopropylamine (1.2 eq) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq). Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Lithiation & Borylation: Slowly add the solution of 2-methoxyquinoline and triisopropyl borate from step 2 to the LDA solution at -78 °C. Maintain vigorous stirring.

-

Reaction: The reaction mixture is typically stirred at -78 °C for 4 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS if required.

-

Warming: After 4 hours, the reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching & Workup: Cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

pH Adjustment: Adjust the pH of the aqueous layer to ~5 using 3 M hydrochloric acid (HCl). This step is crucial for the protonation and subsequent precipitation or extraction of the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by precipitation/trituration with a non-polar solvent like hexane or by recrystallization to afford this compound as a white to off-white solid.[7][8]

| Parameter | Specification | Rationale |

| Starting Material | 2-Methoxyquinoline | Provides the quinoline backbone and the C-2 methoxy directing group. |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base prevents side reactions.[7] |

| Boron Source | Triisopropyl borate | Common, effective, and readily available boron electrophile.[7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates organolithium intermediates. |

| Temperature | -78 °C | Ensures stability of the lithiated intermediate and reaction selectivity.[8] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of reactive intermediates by moisture or oxygen. |

| Workup | Acidic quench (NH₄Cl, HCl) | Hydrolyzes the boronate ester to the desired boronic acid.[8] |

| Typical Yield | 70-85% | Reflects the efficiency of the directed metalation strategy. |

Alternative Pathway: Palladium-Catalyzed Miyaura Borylation

An alternative, powerful method for forming carbon-boron bonds is the Miyaura borylation reaction.[9][10] This palladium-catalyzed cross-coupling reaction typically involves an aryl or heteroaryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11] While less directly documented for this specific isomer, it represents a viable and important alternative, particularly if the requisite 3-halo-2-methoxyquinoline precursor is readily available.

Conceptual Framework & Proposed Route

This pathway would commence with a suitable precursor, such as 3-bromo-2-methoxyquinoline. The core of the reaction is a catalytic cycle in which a palladium(0) species inserts into the carbon-halogen bond. The resulting palladium(II) complex then undergoes transmetalation with the diboron reagent, followed by reductive elimination to yield the boronic ester and regenerate the palladium(0) catalyst.[9] A key advantage of this method is its generally broader functional group tolerance compared to organolithium-based chemistry.

General Experimental Protocol: Miyaura Borylation

This is a representative protocol based on procedures for similar heteroaryl halides.[12][13] Optimization may be required.

-

Reactor Setup: To a Schlenk flask or microwave vial, add 3-bromo-2-methoxyquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and a weak base such as potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Solvent: Add an anhydrous, degassed solvent such as dioxane or THF.

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The reaction is typically monitored by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude boronic ester can be purified by column chromatography on silica gel.

-

Hydrolysis (Optional): The resulting pinacol boronate ester is often used directly in subsequent Suzuki couplings. If the free boronic acid is required, the ester can be hydrolyzed under appropriate conditions (e.g., treatment with an acid or a reagent like sodium periodate).

Comparative Analysis of Synthesis Pathways

| Feature | Directed ortho-Metalation (DoM) | Miyaura Borylation |

| Starting Material | 2-Methoxyquinoline | 3-Halo-2-methoxyquinoline |

| Key Reagents | Strong base (LDA), Trialkyl borate | Pd catalyst, Diboron reagent, Weak base |

| Temperature | Cryogenic (-78 °C) | Elevated (80-100 °C) |

| Atmosphere | Strictly Inert/Anhydrous | Inert/Anhydrous |

| Advantages | High regioselectivity, often high yield, starts from a simpler precursor. | Broader functional group tolerance, avoids highly reactive organolithiums. |

| Disadvantages | Intolerant of acidic functional groups, requires very low temperatures. | Requires a halogenated precursor, potential for Suzuki side-reactions.[14] |

| Product Form | Boronic Acid (after workup) | Boronic Ester (can be hydrolyzed) |

Conclusion

The synthesis of this compound is most reliably and directly achieved via a Directed ortho-Metalation pathway, leveraging the directing capacity of the C-2 methoxy group. This method, while requiring stringent anhydrous and cryogenic conditions, offers excellent regiocontrol and high yields from a readily accessible starting material. The palladium-catalyzed Miyaura borylation serves as a powerful alternative, offering milder conditions and greater functional group tolerance, provided the corresponding 3-halo-2-methoxyquinoline is available. A thorough understanding of both methodologies provides the research scientist with a robust toolkit for accessing this critical building block, thereby enabling the continued exploration and development of novel quinoline-based compounds for pharmaceutical and material science applications.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. caming.com [caming.com]

- 4. This compound | 886853-93-6 | Benchchem [benchchem.com]

- 5. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound CAS#: 886853-93-6 [amp.chemicalbook.com]

- 8. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 2-Methoxyquinolin-6-ylboronic acid (1191061-58-1) for sale [vulcanchem.com]

- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxyquinoline-3-boronic acid: A Technical Guide to its Synthesis, Characterization, and Applications

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Methoxyquinoline-3-boronic acid, a versatile building block of significant interest to researchers, scientists, and drug development professionals. We will delve into the core aspects of its discovery, synthesis, and characterization, offering field-proven insights and detailed experimental protocols. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and practical utility.

Introduction: The Significance of Quinolines and Boronic Acids in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its presence often imparts valuable pharmacological properties. Boronic acids, on the other hand, are a class of organoboron compounds that have revolutionized organic synthesis, primarily through their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The fusion of these two functionalities in this compound creates a powerful and versatile synthetic intermediate.[1] The methoxy group at the 2-position and the boronic acid at the 3-position provide strategic handles for molecular elaboration, enabling the construction of complex quinoline derivatives with potential applications in drug discovery and materials science.[1][3][4]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies that allow for its efficient preparation. While a singular "discovery" event is not prominently documented, its availability stems from the advancement of directed ortho-metalation and borylation techniques.

Retrosynthetic Analysis and Strategy

The most common and effective strategy for the synthesis of this compound involves a directed lithiation-borylation of 2-methoxyquinoline. The methoxy group at the C2 position of the quinoline ring acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base. The resulting lithiated intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to furnish the desired boronic acid after acidic workup.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.[5]

Materials:

-

2-Methoxyquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

3 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30 minutes to generate LDA.

-

Lithiation of 2-Methoxyquinoline: In a separate flame-dried flask, dissolve 2-methoxyquinoline and triisopropyl borate in anhydrous THF.[5] Cool this solution to -78 °C.

-

Borylation: Slowly add the freshly prepared LDA solution to the solution of 2-methoxyquinoline and triisopropyl borate at -78 °C.[5] The reaction mixture is typically stirred at this temperature for several hours.

-

Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir overnight.[5] Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[5]

-

Acidification and Extraction: Adjust the pH of the aqueous layer to approximately 5 with 3 M HCl.[5] Extract the product into ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by precipitation from a suitable solvent system, such as by the addition of hexane to an ethyl acetate solution, to yield this compound as a solid.[6]

Causality Behind Experimental Choices

-

Anhydrous Conditions: Organolithium reagents like n-BuLi and LDA are extremely reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents.

-

Low Temperature (-78 °C): The lithiation reaction is highly exothermic and can lead to side reactions if the temperature is not controlled. Performing the reaction at -78 °C helps to control the reactivity and improve the selectivity for deprotonation at the C3 position.

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon is crucial to prevent the reaction of the organolithium reagents with oxygen and moisture in the air.

-

Triisopropyl Borate: Triisopropyl borate is a commonly used boron electrophile. The bulky isopropyl groups help to prevent the formation of over-borylated byproducts.

-

Acidic Workup: The initial product of the borylation reaction is a boronate ester. Acidic workup is necessary to hydrolyze the ester and generate the free boronic acid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring system and the methoxy group. The absence of a proton signal at the C3 position and the specific splitting patterns of the remaining aromatic protons confirm the successful borylation at the desired position.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The signal for the C3 carbon will be shifted due to the presence of the boron atom.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A characteristic signal in the ¹¹B NMR spectrum confirms the presence of the boronic acid functionality.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.

Summary of Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to quinoline and methoxy protons. Absence of a proton signal at the C3 position. |

| ¹³C NMR | Signals for all carbons in the molecule, with a characteristic shift for the C3 carbon attached to boron. |

| ¹¹B NMR | A single broad signal characteristic of a boronic acid.[7] |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of C10H10BNO3 (203.00 g/mol ).[8][9] |

| Melting Point | A sharp melting point indicates a high degree of purity. The reported melting point is around 254 °C.[5] |

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a wide range of substituted quinolines. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl, heteroaryl, or vinyl halides to introduce diverse substituents at the 3-position of the quinoline ring.[1] This versatility makes it a key intermediate in the development of novel compounds for various therapeutic areas, including oncology and infectious diseases.[3][4]

Role as a Versatile Synthetic Intermediate

The boronic acid functionality at the 3-position provides a reactive handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential as a Pharmacophore

In addition to its role as a synthetic intermediate, the boronic acid moiety itself can act as a pharmacophore, interacting with biological targets. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.[1]

Logical Relationship of Applications

Caption: Applications of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its efficient preparation through directed lithiation-borylation, coupled with its utility in cross-coupling reactions, makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering scientists to effectively utilize this important chemical entity in their research endeavors.

References

- 1. This compound | 886853-93-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 886853-93-6 [amp.chemicalbook.com]

- 6. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalchemmall.com [globalchemmall.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-Methoxyquinoline-3-boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 2-Methoxyquinoline-3-boronic acid in Modern Organic Synthesis

This compound is a heterocyclic organic compound that has emerged as a valuable building block in synthetic chemistry. Its structure, featuring a quinoline core substituted with a methoxy group at the 2-position and a boronic acid at the 3-position, endows it with unique reactivity, making it a key intermediate in the synthesis of a wide array of complex molecules. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The presence of the boronic acid functionality primarily facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 886853-93-6 |

| Molecular Formula | C₁₀H₁₀BNO₃ |

| Molecular Weight | 203.0 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 254 °C |

| Boiling Point (Predicted) | 414.2 ± 55.0 °C |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through the lithiation of 2-methoxyquinoline followed by quenching with a borate ester. The following protocol is adapted from established literature procedures.

Experimental Protocol:

Materials:

-

2-Methoxyquinoline

-

Triisopropyl borate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

3 M Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi to the stirred diisopropylamine solution to form lithium diisopropylamide (LDA) in situ.

-

In a separate flask, prepare a solution of 2-methoxyquinoline and triisopropyl borate in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly add the freshly prepared LDA solution to the 2-methoxyquinoline and triisopropyl borate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Allow the reaction to slowly warm to room temperature and continue stirring overnight.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Adjust the pH of the mixture to 5 using 3 M HCl.

-

Remove the organic solvents (THF and any residual hexanes from the n-BuLi solution) under reduced pressure.

-

The resulting white solid precipitate is collected by filtration.

-

Wash the solid product thoroughly with deionized water.

-

Dry the product under high vacuum to yield this compound.

Caption: Workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the quinoline core and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex biaryl and vinyl-substituted quinoline derivatives. These products are of significant interest in medicinal chemistry due to the established biological activity of the quinoline scaffold.[2]

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Steps:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-methoxyquinolin-3-yl moiety) to the Pd(II) center, displacing the halide.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Alternative Application: Chan-Lam Coupling

While less common for boronic acids compared to Suzuki-Miyaura reactions, this compound can also participate in Chan-Lam coupling reactions. This copper-catalyzed reaction forms a carbon-heteroatom bond, typically a C-N bond.

Reported Synthetic Application:

A patent application describes the use of this compound in a Chan-Lam type coupling with a pyrazole derivative.[4][5]

Reaction Components:

-

This compound

-

A pyrazole derivative

-

Copper(II) acetate (catalyst)

-

Pyridine (base/ligand)

-

Molecular sieves

-

Acetonitrile (solvent)

Conditions:

This example demonstrates the versatility of this compound in forming not only C-C bonds but also C-N bonds, further expanding its utility in the synthesis of complex heterocyclic systems.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward synthesis and its ability to participate in powerful cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make it an important building block for the construction of complex molecules. The quinoline moiety is a well-established pharmacophore, and the ability to introduce diverse substituents at the 3-position via this boronic acid provides a direct route to novel compounds with potential applications in drug discovery and materials science. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase, paving the way for the discovery of new and innovative chemical entities.

References

- 1. This compound | 886853-93-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105408322A - Tetrazolinone compound and use thereof - Google Patents [patents.google.com]

- 4. BR112016001979B1 - TETRAZOLINONE AND PIRAZOL COMPOUNDS, USES OF THE SAME, AGENT AND METHOD FOR PEST CONTROL - Google Patents [patents.google.com]

- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Methoxyquinoline-3-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methoxyquinoline-3-boronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous arylboronic acids to provide researchers, scientists, and drug development professionals with a robust methodology for solubility assessment. The guide details the underlying chemical principles governing solubility, presents qualitative trends, and offers a detailed, field-proven experimental protocol for accurate solubility determination. The ultimate goal is to empower researchers to generate reliable, in-house data crucial for reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in the Application of this compound

This compound, a member of the versatile quinoline family and a boronic acid derivative, is a valuable building block in modern organic synthesis and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).

The solubility of this reagent is a critical, yet often overlooked, parameter that dictates its practical application. Inadequate solubility can lead to:

-

Suboptimal Reaction Kinetics: Heterogeneous reaction mixtures can result in slower, incomplete, and less reproducible reactions.

-

Challenges in Purification: Difficulty in finding suitable solvent systems for crystallization or chromatography can complicate isolation and purification, impacting yield and purity.

-

Formulation and Development Hurdles: In the context of drug development, the solubility of an API or its intermediates directly influences its bioavailability and the feasibility of creating stable, effective dosage forms.

This guide serves as a foundational resource, moving beyond a simple data sheet to explain the causal relationships between solvent choice and the dissolution of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₁₀BNO₃ | [1][2][3] |

| Molecular Weight | 203.00 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | ~254 °C | [4][5] |

| Predicted pKa | ~7.10 ± 0.30 | [4][5] |

| Structure | A quinoline ring substituted with a methoxy group at the 2-position and a boronic acid group at the 3-position. | [6] |

The structure reveals a molecule with both polar and non-polar characteristics. The quinoline core is largely aromatic and hydrophobic, while the boronic acid [-B(OH)₂] and methoxy (-OCH₃) groups introduce polarity and the capacity for hydrogen bonding. The boronic acid moiety is a Lewis acid and can act as a hydrogen bond donor, significantly influencing its interaction with various solvents.

A critical consideration for boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[7][8] This equilibrium can complicate solubility studies, as the solubility of the boroxine is often significantly different from that of the parent boronic acid.[8]

Theoretical Framework and Qualitative Solubility Trends of Arylboronic Acids

While quantitative data for this compound is scarce, the extensive study of related compounds like phenylboronic acid provides a strong predictive foundation. The principle of "like dissolves like" is the cornerstone of this analysis.

Solvent Classes and Expected Solubility:

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether, Dioxane): Arylboronic acids generally exhibit high solubility in ethers.[8][9][10] The oxygen atom in the ether can act as a hydrogen bond acceptor for the hydroxyl groups of the boronic acid, facilitating dissolution.

-

Ketones (e.g., Acetone, 3-Pentanone): Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids, leading to high solubility .[8][9][10]

-

Alcohols (e.g., Methanol, Ethanol): Polar protic solvents like alcohols can act as both hydrogen bond donors and acceptors, generally leading to good solubility . However, there is a potential for esterification with the boronic acid, which could alter the nature of the dissolved species.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity. Arylboronic acids typically show moderate solubility in chlorinated solvents.[8][9][10]

-

Aromatic Hydrocarbons (e.g., Toluene, Xylene): Due to their non-polar nature, these solvents are generally poor solvents for the polar boronic acid functional group.

-

Aliphatic Hydrocarbons (e.g., Hexane, Methylcyclohexane): These are the least polar common organic solvents, and arylboronic acids are expected to have very low to negligible solubility in them.[8][9][10] This property is often exploited for precipitating the compound from more polar solvent mixtures during purification.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These highly polar solvents are excellent hydrogen bond acceptors and are expected to be very good solvents for this compound.

The presence of the quinoline ring and the methoxy group in the target molecule, compared to simpler phenylboronic acid, will modulate these general trends. The larger aromatic system increases the non-polar character, while the methoxy group adds a polar ether linkage.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published quantitative data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of crystalline compounds, including boronic acids, in organic solvents.[7][9] This method relies on observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Experimental Protocol

Instrumentation:

-

Jacketed glass vessel with a magnetic stirrer.

-

Circulating fluid bath for precise temperature control.

-

Calibrated digital thermometer (accuracy ±0.1 K).

-

Analytical balance (accuracy ±0.1 mg).

-

Optional: Turbidity sensor or laser light source and detector for automated detection of dissolution.

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (solute) and the chosen organic solvent into the jacketed glass vessel. The composition (mole fraction, g/100mL, etc.) should be precisely known.

-

Heating and Equilibration: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath.[7] A slow heating rate is crucial to ensure the system remains at thermal equilibrium.

-

Observation: Carefully observe the mixture. The solubility point (or clearing point) is the temperature at which the last solid particles disappear, resulting in a completely clear solution. This can be determined visually or by monitoring the change in light transmission through the sample with a turbidity probe.

-

Data Recording: Record the temperature at the exact moment of complete dissolution. This temperature corresponds to the saturation temperature for the prepared composition.

-

Repetition: Repeat steps 1-4 for several different compositions of the solute and solvent to generate a series of data points.

-

Curve Construction: Plot the recorded temperatures against the corresponding mole fractions (or other concentration units) of this compound. This plot represents the solubility curve for the specific solvent system.

Causality and Trustworthiness:

-

Why a slow heating rate? Rapid heating can cause the measured temperature to overshoot the true equilibrium solubility temperature, leading to inaccurate results.

-

Why vigorous stirring? To prevent localized supersaturation and ensure that the dissolution reflects the bulk properties of the system.

-

Self-Validation: The consistency and smoothness of the resulting solubility curve provide an internal validation of the experimental technique. Outliers would suggest potential issues such as weighing errors, impure solvent, or decomposition of the solute.

Data Presentation: A Template for Your Results

The following table should be used to summarize the experimentally determined solubility data. It provides a clear and comparative overview across different solvents.

| Solvent | Dielectric Constant (ε) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Notes |

| Tetrahydrofuran (THF) | 7.6 | 25 | User Data | User Data | User Data | Expected High |

| Acetone | 21 | 25 | User Data | User Data | User Data | Expected High |

| Methanol | 33 | 25 | User Data | User Data | User Data | Expected Good |

| Dichloromethane | 9.1 | 25 | User Data | User Data | User Data | Expected Moderate |

| Toluene | 2.4 | 25 | User Data | User Data | User Data | Expected Low |

| Hexane | 1.9 | 25 | User Data | User Data | User Data | Expected Very Low |

| Dimethyl Sulfoxide | 47 | 25 | User Data | User Data | User Data | Expected Very High |

Conclusion and Future Directions

This guide has established a comprehensive methodology for approaching the solubility of this compound. By understanding its physicochemical properties and the established trends for arylboronic acids, researchers can make informed decisions about solvent selection. The provided experimental protocol offers a reliable pathway to generate precise, quantitative solubility data, which is indispensable for the successful application of this important chemical building block in research and development. Future work should focus on building a comprehensive database of this compound's solubility across a wider range of solvents and temperatures, and investigating the impact of pH and additives on its aqueous solubility.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 886853-93-6 [amp.chemicalbook.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. PubChemLite - this compound (C10H10BNO3) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Mastering the Suzuki Coupling with 2-Methoxyquinoline-3-boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methoxy-3-Arylquinoline Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and fine chemicals.[2] The core of the reaction involves coupling an organoboron species, typically a boronic acid, with an organohalide or pseudohalide.[3]

This guide focuses on a specific, high-value building block: 2-Methoxyquinoline-3-boronic acid . The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with antimicrobial, anticancer, and antidiabetic properties.[4][5] Specifically, the 2-methoxyquinoline moiety and its derivatives have been investigated as P-glycoprotein inhibitors and EZH2 inhibitors, highlighting their potential in overcoming multidrug resistance and in epigenetic cancer therapy.[6][7]

By coupling this compound with various aryl or heteroaryl halides, researchers can rapidly generate libraries of novel 3-arylquinoline derivatives, providing a direct route to new chemical entities with significant therapeutic potential. This document provides a detailed exploration of the underlying principles, a field-tested experimental protocol, and troubleshooting guidance to empower researchers in leveraging this potent synthetic transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is paramount to rational protocol design and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex. This is often the rate-determining step of the reaction.[1]

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base plays a critical role here; it activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)3-), which facilitates the transfer of the organic group to the Pd(II) complex, displacing the halide.[2][9][10]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Reagent in Focus: this compound

Properties:

-

Molecular Formula: C₁₀H₁₀BNO₃[11]

-

Appearance: Typically a solid[14]

-

Key Feature: As a heteroaromatic boronic acid, it can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[15][16] This is a critical consideration for protocol design, as the cleavage of the C-B bond leads to the formation of 2-methoxyquinoline as a byproduct and reduces the yield of the desired coupled product.

Strategic Protocol Design: The Causality Behind Experimental Choices

A successful Suzuki coupling, especially with potentially sensitive substrates like heteroaryl boronic acids, hinges on the careful selection of four key components.

| Component | Strategic Choice | Rationale & Causality |

| Palladium Catalyst/Ligand | Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) or an air-stable precatalyst (e.g., XPhos Pd G3). | Heteroaryl couplings can be challenging.[17] Bulky, electron-rich phosphine ligands like SPhos and XPhos promote both the oxidative addition and the reductive elimination steps, leading to faster reaction times and higher efficiency.[15][18] Using a precatalyst ensures rapid formation of the active Pd(0) species, which can outcompete the degradation (protodeboronation) of the boronic acid, a common failure mode for these substrates.[15][16] |

| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). | The base's role is to activate the boronic acid for transmetalation.[9] While many bases work, K₃PO₄ is a moderately strong base that is highly effective, particularly for heteroaryl couplings, and is often less harsh than hydroxides, minimizing substrate degradation.[18] Cs₂CO₃ is another excellent choice, especially for difficult couplings, due to its higher solubility in organic solvents.[9] |

| Solvent System | Aqueous mixtures, such as 1,4-Dioxane/H₂O or Toluene/H₂O. | The Suzuki reaction is famously robust and can be run in various solvents, including biphasic systems.[2] The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[19] A ratio of approximately 4:1 or 5:1 (organic:aqueous) is a common starting point. |

| Temperature & Time | 80–110 °C; Monitor by TLC or LC-MS. | Higher temperatures accelerate the reaction but also increase the risk of protodeboronation.[18] The chosen catalyst system is designed for high activity, often allowing for complete conversion in a few hours at moderate temperatures. It is crucial to monitor the reaction to avoid prolonged heating after the starting materials are consumed. |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).

Reagents & Materials

| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |

| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | Limiting reagent. |

| This compound | 203.00 | 1.2 | 1.2 | A slight excess is used to drive the reaction to completion. |

| XPhos Pd G3 Precatalyst | 786.37 | 0.02 | 0.02 | 2 mol%. An air-stable and highly active precatalyst. |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | Must be finely powdered and dry. |

| 1,4-Dioxane | - | 8 mL | - | Degassed. |

| Water (H₂O) | - | 2 mL | - | Degassed. |

Step-by-Step Procedure

-

Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (243.6 mg, 1.2 mmol, 1.2 equiv), potassium phosphate (424.5 mg, 2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (15.7 mg, 0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[20]

-

Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be a suspension.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Vigorous stirring is essential in biphasic systems to ensure adequate mixing and mass transfer between the phases.[20]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours. The reaction is complete when the limiting reagent (aryl bromide) is consumed.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-methoxyquinoline product.

Visualizing the Experimental Workflow

Caption: A standard workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0) catalyst.[20]2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).3. Insufficient Base: The base was not strong enough or was not properly activated (e.g., not finely powdered). | 1. Ensure meticulous degassing of solvents and use of a robust, air-stable precatalyst.[20]2. Use a fresh, high-purity batch of boronic acid. Consider converting it to a more stable trifluoroborate or MIDA boronate salt if degradation is persistent.[15][19]3. Use finely powdered K₃PO₄ or switch to a stronger base like Cs₂CO₃. Ensure vigorous stirring. |

| Protodeboronation | 1. Reaction Temperature Too High / Time Too Long: Prolonged heating promotes the C-B bond cleavage.2. Base Too Harsh: Strong bases in aqueous media can accelerate this side reaction. | 1. Use a more active catalyst system (e.g., XPhos or SPhos-based) to lower the required temperature and shorten the reaction time.[15][18]2. Use K₃PO₄ or KF instead of stronger bases like NaOH or KOH. |

| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of two boronic acid molecules, mediated by palladium.[3][20] | This is almost always an issue of inadequate inert atmosphere technique. Ensure the reaction setup is completely free of oxygen by performing at least three evacuate/backfill cycles. |

| Starting Material Remains | 1. Reaction Not Complete: Insufficient time or temperature.2. Challenging Substrate: The aryl halide may be electron-rich or sterically hindered, making oxidative addition slow.[21] | 1. Allow the reaction to run longer, monitoring periodically. If it stalls, a slightly higher temperature may be required.2. For difficult aryl chlorides or hindered bromides, switch to a more active ligand system (e.g., Buchwald's SPhos or XPhos ligands are excellent for this).[17] |

References

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. PubChemLite - this compound (C10H10BNO3) [pubchemlite.lcsb.uni.lu]

- 12. globalchemmall.com [globalchemmall.com]

- 13. calpaclab.com [calpaclab.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. benchchem.com [benchchem.com]

- 21. reddit.com [reddit.com]

Application Notes & Protocols: 2-Methoxyquinoline-3-boronic Acid in Medicinal Chemistry

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Bifunctional Reagent for Modern Drug Discovery

2-Methoxyquinoline-3-boronic acid is a heterocyclic organic compound that stands at the intersection of two critically important domains in medicinal chemistry: privileged structures and versatile synthetic handles. The quinoline core is a well-established "privileged scaffold," a framework that can bind to multiple, diverse biological targets.[1] Its derivatives are found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2]

Coupled to this potent scaffold at the 3-position is the boronic acid moiety. Far from being a mere synthetic curiosity, the boronic acid group has carved out its own niche in pharmacology, most famously with the approval of the proteasome inhibitor bortezomib.[3][4] However, its most profound impact remains in synthetic chemistry, where it serves as an indispensable partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][5]

This guide provides an in-depth look at the primary application of this compound: its role as a key building block for the synthesis of complex, biologically active molecules. We will explore the rationale behind its use, provide detailed protocols for its application, and contextualize its utility in the quest for novel therapeutics, particularly in the area of kinase inhibition.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the reactivity and stability of boronic acids, which can be susceptible to decomposition.[6]

| Property | Value | Source(s) |

| CAS Number | 886853-93-6 | [1][7][8] |

| Molecular Formula | C₁₀H₁₀BNO₃ | [7][8][9] |

| Molecular Weight | 203.00 g/mol | [7][10] |

| Appearance | Solid / Lyophilized powder | [8][11] |

| Melting Point | ~254 °C | [12] |

| Purity | Typically ≥95% | [8][10][11] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles. | [8][12] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction forges a new carbon-carbon bond between the C3-position of the quinoline ring and an sp² or sp³-hybridized carbon of an organic halide or triflate.

Why is this important? The ability to create biaryl or aryl-heteroaryl linkages is fundamental to modern drug discovery. This motif is prevalent in a vast number of kinase inhibitors, where one aromatic ring system (the "hinge-binder") anchors the molecule in the ATP-binding pocket of the enzyme, while the second ring system, connected via the newly formed C-C bond, projects into a solvent-exposed region, allowing for fine-tuning of potency, selectivity, and physicochemical properties.[2]

The diagram below illustrates the central role of this compound as a versatile building block, enabling the synthesis of diverse libraries of substituted quinolines from a common intermediate.

References

- 1. This compound | 886853-93-6 | Benchchem [benchchem.com]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 7. globalchemmall.com [globalchemmall.com]

- 8. cusabio.com [cusabio.com]

- 9. PubChemLite - this compound (C10H10BNO3) [pubchemlite.lcsb.uni.lu]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Strategic Application of 2-Methoxyquinoline-3-boronic Acid in Complex Molecule Synthesis

Introduction: The Quinoline Scaffold and the Power of Boronic Acids